molecular formula C23H27NO7 B3038579 Diethyl 2-{1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl}malonate CAS No. 866154-80-5

Diethyl 2-{1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl}malonate

Cat. No.: B3038579
CAS No.: 866154-80-5
M. Wt: 429.5 g/mol
InChI Key: ZCQCKMRTOVMVCX-UHFFFAOYSA-N
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Description

Diethyl 2-{1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl}malonate is an organic compound with the molecular formula C23H27NO7 It is a complex molecule that features a malonate ester group, a nitro group, and an ethylphenoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-{1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl}malonate typically involves multi-step organic reactions. One common method includes the alkylation of diethyl malonate with a suitable halide, followed by nitration and subsequent etherification to introduce the ethylphenoxy group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-{1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl}malonate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The ester groups can be hydrolyzed to carboxylic acids.

    Substitution: The ethylphenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen gas with a palladium catalyst.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of diethyl malonate derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Diethyl 2-{1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl}malonate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Diethyl 2-{1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl}malonate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethylphenoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl malonate
  • Ethylphenoxyacetic acid
  • Nitrobenzene derivatives

Comparison

Diethyl 2-{1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl}malonate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. Compared to diethyl malonate, it has additional aromatic and nitro functionalities that enhance its reactivity and potential applications. Ethylphenoxyacetic acid and nitrobenzene derivatives share some structural similarities but lack the malonate ester group, which is crucial for certain synthetic applications.

Properties

IUPAC Name

diethyl 2-[1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO7/c1-4-16-10-12-18(13-11-16)31-19-9-7-8-17(14-19)20(15-24(27)28)21(22(25)29-5-2)23(26)30-6-3/h7-14,20-21H,4-6,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQCKMRTOVMVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=CC=CC(=C2)C(C[N+](=O)[O-])C(C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701154980
Record name 1,3-Diethyl 2-[1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701154980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866154-80-5
Record name 1,3-Diethyl 2-[1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl]propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866154-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diethyl 2-[1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701154980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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